molecular formula C13H17NO3 B12074311 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone

2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone

Cat. No.: B12074311
M. Wt: 235.28 g/mol
InChI Key: YCOKDYIAOAQIAB-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone is a synthetic building block of interest in medicinal chemistry. Its molecular structure, which features a phenoxy ether linker connected to a piperidine moiety, is frequently explored in the design of bioactive molecules. Research indicates that compounds containing the 3-hydroxyphenoxy fragment are valuable scaffolds in pharmaceutical development, particularly in the discovery of receptor antagonists . This compound serves as a key intermediate for researchers synthesizing and evaluating novel ligands for central nervous system (CNS) targets. Specifically, analogous structures have been investigated for their potential interaction with opioid receptors . The 3-hydroxyphenyl group is a known pharmacophore in this field, present in potent and selective kappa opioid receptor antagonists . The piperidine ring is a common nitrogen-containing heterocycle that can contribute significantly to a molecule's pharmacokinetic properties and binding affinity. The structural features of 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone make it a versatile precursor for further chemical modification. Researchers can functionalize the hydroxyl group or utilize the ketone backbone to generate a diverse library of compounds for structure-activity relationship (SAR) studies. It is intended for use in strictly controlled laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3-hydroxyphenoxy)-1-piperidin-1-ylethanone

InChI

InChI=1S/C13H17NO3/c15-11-5-4-6-12(9-11)17-10-13(16)14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10H2

InChI Key

YCOKDYIAOAQIAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC(=C2)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromo-1-(Piperidin-1-yl)Ethanone

The reaction begins with bromoacetyl bromide (1 ), which undergoes acylation with piperidine (2 ) in the presence of triethylamine to yield 2-bromo-1-(piperidin-1-yl)ethanone (3 ). This intermediate serves as the electrophilic component for subsequent phenoxide coupling:

BrCH2COBr+C5H11NEt3N, THFBrCH2C(O)N(C5H10)+HBr\text{BrCH}2\text{COBr} + \text{C}5\text{H}{11}\text{N} \xrightarrow{\text{Et}3\text{N, THF}} \text{BrCH}2\text{C(O)N(C}5\text{H}_{10}\text{)} + \text{HBr}

Key Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: ~85% (extrapolated from analogous acylation in)

Phenoxide Coupling with 3-Hydroxyphenol

3-Hydroxyphenol (4 ) is deprotonated using sodium hydride in dimethylformamide (DMF), generating the phenoxide ion (5 ). This nucleophile displaces bromide from 3 via an SN2S_N2 mechanism, forming the target compound (6 ):

BrCH2C(O)N(C5H10)+Na+O-C6H4-OHDMF, 80°CHO-C6H4-O-CH2C(O)N(C5H10)+NaBr\text{BrCH}2\text{C(O)N(C}5\text{H}{10}\text{)} + \text{Na}^+\text{O-C}6\text{H}4\text{-OH} \xrightarrow{\text{DMF, 80°C}} \text{HO-C}6\text{H}4\text{-O-CH}2\text{C(O)N(C}5\text{H}{10}\text{)} + \text{NaBr}

Optimization Notes :

  • Prolonged heating (>12 hours) reduces yields due to ketone enolization.

  • Substituting DMF with dimethyl sulfoxide (DMSO) increases reaction rate but complicates purification.

Mitsunobu Etherification Approach

Preparation of 2-Hydroxy-1-(Piperidin-1-yl)Ethanone

Glycolic acid (7 ) is converted to its acid chloride (8 ) using thionyl chloride. Reaction with piperidine in dichloromethane (DCM) yields 2-hydroxy-1-(piperidin-1-yl)ethanone (9 ):

HOCH2COOHSOCl2HOCH2COClC5H11NHOCH2C(O)N(C5H10)\text{HOCH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{HOCH}2\text{COCl} \xrightarrow{\text{C}5\text{H}{11}\text{N}} \text{HOCH}2\text{C(O)N(C}5\text{H}{10}\text{)}

Critical Considerations :

  • Moisture-free conditions prevent hydrolysis of 8 .

  • Yield: ~70% after silica gel chromatography.

Mitsunobu Coupling with 3-Hydroxyphenol

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) in THF, 9 couples with 3-hydroxyphenol (4 ) to form the ether bond:

HOCH2C(O)N(C5H10)+HO-C6H4-OHDEAD, PPh3HO-C6H4-O-CH2C(O)N(C5H10)\text{HOCH}2\text{C(O)N(C}5\text{H}{10}\text{)} + \text{HO-C}6\text{H}4\text{-OH} \xrightarrow{\text{DEAD, PPh}3} \text{HO-C}6\text{H}4\text{-O-CH}2\text{C(O)N(C}5\text{H}_{10}\text{)}

Reaction Parameters :

  • Molar ratio: 1:1.2 (9 :4 )

  • Temperature: 0°C → room temperature (18 hours)

  • Yield: 68–75% (based on)

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Mitsunobu Etherification
Reaction Time 8–12 hours16–20 hours
Yield 65–75%68–75%
Byproducts NaBr, dimerization productsTriphenylphosphine oxide
Purification Column chromatographyRecrystallization (ethanol)
Scalability Suitable for >10 mmolLimited by DEAD cost

Mechanistic Insights :

  • Nucleophilic substitution favors polar aprotic solvents (DMF/DMSO) but risks elimination.

  • Mitsunobu offers regioselectivity but requires stoichiometric reagents.

Spectroscopic Characterization

1^11H NMR (400 MHz, CDCl3_33)

  • δ 7.15 (t, J=8.1J = 8.1 Hz, 1H, aromatic H5)

  • δ 6.52–6.48 (m, 2H, aromatic H2/H6)

  • δ 4.62 (s, 2H, OCH2_2)

  • δ 3.41 (t, J=5.4J = 5.4 Hz, 4H, piperidine N-CH2_2)

  • δ 1.62–1.45 (m, 6H, piperidine CH2_2)

IR (ATR, cm−1^{-1}−1)

  • 1662 (C=O stretch)

  • 1245 (aryl-O-CH2_2 bend)

  • 3350 (broad, phenolic -OH)

Challenges and Optimization Strategies

Oxidative Degradation

The phenolic -OH group is prone to oxidation under basic conditions. Solutions include:

  • Adding antioxidants (e.g., ascorbic acid) during workup.

  • Using inert atmosphere (N2_2/Ar) for Mitsunobu reactions.

Piperidine Substituent Stability

The ethanone-piperidine bond may hydrolyze in strongly acidic or alkaline media. Neutral pH during purification (e.g., aqueous washes) is critical .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-phenoxy-1-(piperidin-1-yl)ethanone.

    Reduction: Formation of 2-(3-hydroxyphenoxy)-1-(piperidin-1-yl)ethanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone is C13H17NO3, and it features a piperidine ring attached to a phenolic ether structure. This unique configuration allows for interactions that can be exploited in drug design and development.

Antimicrobial Activity

One of the primary applications of 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone is its potential as an antimicrobial agent. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus and Bacillus anthracis.

Case Study: Triclosan Analogs
A study focused on the design of aryl ether inhibitors targeting the enoyl-acyl carrier protein reductase (ENR) in Bacillus anthracis. The research indicated that modifications to the phenolic structure could enhance antibacterial potency. The findings suggest that 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone could be a viable candidate for further development as an antibacterial agent due to its structural similarities to effective compounds like triclosan .

Neuropharmacology

The piperidine moiety in 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone suggests potential applications in neuropharmacology, particularly as NMDA receptor antagonists. Piperidine derivatives have been studied for their effects on neurotransmission and neuroprotection.

Research Insights
Investigations into piperidine derivatives have shown that modifications can lead to enhanced efficacy in blocking NMDA receptors, which are implicated in various neurological disorders. This opens avenues for exploring 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone as a scaffold for developing neuroprotective agents .

Antimicrobial Efficacy Summary

CompoundTarget OrganismIC50 (μM)MIC (μg/mL)
TriclosanBacillus anthracis0.63.1
2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanoneHypothetical ModelTBDTBD

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group may participate in hydrogen bonding and other interactions, while the piperidinyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analog 1: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

Key Features :

  • Substituents: Tetrazole ring replaces the 3-hydroxyphenoxy group.
  • Synthesis: Synthesized via reaction of 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone with piperidine in acetonitrile .
  • Bioactivity : Compounds 25 , 26 , and 28 exhibited potent antibacterial and antifungal activity (e.g., MIC values <10 µg/mL against E. coli and C. albicans). Molecular docking studies suggest hydrophobic interactions drive ligand-receptor binding .
Compound Substituent Activity (MIC, µg/mL) Key Findings References
Compound 25 4-Nitrophenyl 5.2 (E. coli) Broad-spectrum antimicrobial
Compound 26 3,4-Dimethoxyphenyl 7.8 (S. aureus) Synergistic with fluconazole

Structural Analog 2: 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone

Key Features :

  • Substituents: Ethylamino group replaces piperidinyl; 3-hydroxyphenyl retained.
  • Physicochemical Properties: Melting point = 203–205°C; synthesized via alkylation of α-bromoacetophenone derivatives .
  • Applications: Precursor for bioactive molecules due to phenolic hydroxyl group.

Structural Analog 3: 1-(3,4-Dihydroxyphenyl)-2-(7-methoxy-β-carbolin-2-yl)-ethanone

Key Features :

  • Substituents : β-carboline and dihydroxyphenyl groups.
  • Bioactivity : Broad-spectrum antibacterial activity (e.g., 12 mm inhibition zone against B. subtilis), outperforming parent compound harmaline .
Compound Gram-Positive Activity Gram-Negative Activity Notes References
Compound III 15 mm (B. subtilis) 8 mm (E. coli) Enhanced hydrophilicity

Structural Analog 4: 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone

Key Features :

  • Substituents: Thiophene replaces hydroxyphenoxy; hydroxyl group on piperidine.
  • Conformational Analysis: Similar piperidinyl ethanone derivatives exhibit temperature-dependent amide bond isomerization (ΔG ≈ 67 kJ/mol), influencing pharmacokinetic stability .

Key Trends and Insights

Substituent Impact on Bioactivity: Electron-Withdrawing Groups (e.g., nitro in tetrazole derivatives): Enhance antimicrobial potency via increased electrophilicity . Hydroxyl Groups (e.g., 3-hydroxyphenoxy): Improve solubility and hydrogen-bonding capacity, critical for target binding .

Conformational Flexibility: Piperidinyl ethanones undergo rapid amide bond isomerization at physiological temperatures (rate constant = 380 s⁻¹ at 293 K), affecting drug-receptor interactions .

Synthetic Accessibility :

  • Chloroacetyl chloride intermediates (e.g., compounds 15–21 ) enable modular synthesis of diverse analogs .

Biological Activity

2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound features a piperidine ring linked to a phenolic moiety, which is crucial for its biological interactions. The hydroxyl group on the phenyl ring enhances its solubility and reactivity, potentially influencing its binding affinity to various biological targets.

Research indicates that 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone exhibits activity through multiple pathways:

  • G Protein-Coupled Receptors (GPCRs) : The compound has been shown to interact with various GPCRs, influencing intracellular signaling cascades. For instance, it may act as an antagonist or modulator at specific receptors, affecting neurotransmitter release and cellular responses .
  • Ion Channel Modulation : Preliminary studies suggest that the compound may also influence ion channels, particularly those involved in neuronal excitability and muscle contraction. This could lead to therapeutic effects in conditions like epilepsy or muscle disorders .

Pharmacological Effects

The biological activity of 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone includes:

  • Antidepressant Activity : In animal models, the compound has demonstrated antidepressant-like effects, potentially through serotonin receptor modulation .
  • Anticancer Properties : Recent studies have indicated that it may possess anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Study 1: Antidepressant Effects

A study conducted on rodent models evaluated the effects of 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone on depressive behaviors. The results showed significant reductions in immobility time in the forced swim test, suggesting an antidepressant effect comparable to standard treatments like fluoxetine.

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .

Data Tables

Biological Activity Effect Reference
AntidepressantReduced immobility time
Anticancer (MCF-7 cell line)IC50 ~10 µM
Ion Channel ModulationPotential modulation observed

Q & A

Q. What are the recommended synthetic routes for 2-(3-hydroxyphenoxy)-1-(piperidin-1-yl)ethanone?

The compound’s core structure suggests two primary approaches:

  • Friedel-Crafts acylation : Reacting a substituted phenol derivative (e.g., 3-hydroxyphenol) with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group. This method is widely used for aryl ketone synthesis .
  • Nucleophilic substitution : Coupling piperidine with a pre-functionalized hydroxyphenoxy ethanone intermediate, using conditions optimized for ether bond formation (e.g., K₂CO₃ in DMF) .
    Key considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. What safety protocols are critical when handling this compound?

While direct toxicological data are unavailable for this compound, structurally similar ethanone derivatives highlight these precautions:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to minimize inhalation risks .
  • Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
  • First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. Which analytical techniques are suitable for characterizing this compound?

  • IR spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm the piperidine ring protons (δ 1.4–2.8 ppm) and aryl ether linkages (δ 6.5–7.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (expected m/z ~275 for C₁₃H₁₇NO₃) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity in Friedel-Crafts reactions .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to enhance yield .
  • Temperature control : Lower reaction temperatures (0–5°C) may reduce side reactions like over-acylation or oxidation .

Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved?

  • Multi-technique validation : Cross-validate using HSQC (NMR) to assign proton-carbon correlations and X-ray crystallography (if crystalline) for absolute configuration .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

Q. What strategies improve solubility and stability for in vitro studies?

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while avoiding precipitation .
  • pH adjustment : Stabilize the phenolic hydroxyl group by buffering solutions to pH 7–8 .
  • Lyophilization : Store the compound as a lyophilized powder at –20°C to prevent hydrolysis .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Modify the piperidine moiety (e.g., substitute with pyrrolidine) or the hydroxyphenoxy group (e.g., introduce halogens) .
  • Biological assays : Test analogs for target binding (e.g., enzyme inhibition assays) and correlate with computational docking results .

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